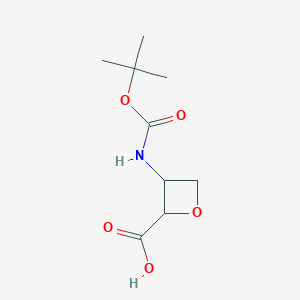

3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid

Descripción

BenchChem offers high-quality 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C9H15NO5 |

|---|---|

Peso molecular |

217.22 g/mol |

Nombre IUPAC |

3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12) |

Clave InChI |

ZAAGFPCWFSEKCQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NC1COC1C(=O)O |

Origen del producto |

United States |

Introduction: The Rising Prominence of Oxetane Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of N-Boc-3-aminooxetane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

The oxetane ring, a four-membered cyclic ether, has emerged from being a synthetic curiosity to a highly valued motif in modern drug discovery.[1][2] Its incorporation into drug candidates can lead to significant improvements in physicochemical properties.[2][3] Unlike a gem-dimethyl group, which increases lipophilicity, the oxetane motif can enhance polarity and aqueous solubility while maintaining or improving metabolic stability.[2][4] Furthermore, the oxetane ring is a compact, rigid, and three-dimensional structure that can serve as a metabolically stable isostere for carbonyl groups.[2][4]

N-Boc-3-aminooxetane-3-carboxylic acid is a key building block that combines the benefits of the oxetane scaffold with the functionality of an amino acid. The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and can be removed under acidic conditions, making it a versatile intermediate for peptide synthesis and the construction of complex bioactive molecules.[5][] This guide provides a comprehensive overview of the critical physicochemical properties of this compound, outlining their importance in drug development and detailing the experimental protocols for their precise determination.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental property that profoundly impacts a drug candidate's absorption, distribution, and overall bioavailability.[7] Compounds with poor solubility can present significant challenges in formulation and may yield unreliable data in biological assays.[8] For drug discovery compounds, a general goal for aqueous solubility is greater than 60 µg/mL.[7] The structure of N-Boc-3-aminooxetane-3-carboxylic acid, containing a polar carboxylic acid, a moderately polar oxetane ring, and a lipophilic Boc group, results in a nuanced solubility profile that must be experimentally determined.

Data Summary: Solubility

| Parameter | Solvent System | Method | Expected Outcome |

| Thermodynamic Solubility | pH 7.4 Phosphate Buffer | Shake-Flask | Moderately soluble; influenced by the equilibrium between the ionized carboxylate and the neutral form. |

| Kinetic Solubility | DMSO/Aqueous Buffer | Nephelometry/UV | Higher than thermodynamic solubility, but may be prone to precipitation over time. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility, providing the most reliable measurement of a compound's intrinsic solubility.[9][10][11]

Causality and Self-Validation: This method ensures that a true equilibrium is reached between the solid and dissolved states of the compound by using an excess of the solid and allowing sufficient time for saturation.[10] The analysis of multiple time points until a plateau is reached validates that equilibrium has been achieved.[12]

Methodology:

-

Preparation: Add an excess amount of solid N-Boc-3-aminooxetane-3-carboxylic acid (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to 25°C or 37°C. Agitate for an extended period (typically 48-72 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Collection: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.

-

Filtration (Optional but Recommended): Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining particulates.[10]

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[7][10]

-

Analysis: Construct a calibration curve using standard solutions of the compound at known concentrations. Use this curve to calculate the concentration in the saturated solution, which represents the thermodynamic solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (LogP & LogD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior, including absorption, membrane permeability, and plasma protein binding.[9] It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[8][13]

-

LogP: The ratio of the concentration of the neutral form of the compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase.[13]

-

LogD: The ratio of the total concentration of the compound (neutral and ionized forms) in the organic phase to the total concentration in the aqueous phase at a given pH. For an acidic compound like N-Boc-3-aminooxetane-3-carboxylic acid, LogD is highly dependent on pH.

Data Summary: Lipophilicity

| Parameter | Method | Expected Outcome | Significance |

| LogP (calculated) | Fragment-based algorithms | Low to moderate positive value | Indicates the intrinsic lipophilicity of the neutral molecule. |

| LogD at pH 7.4 | Shake-Flask or HPLC | Negative value | Reflects that at physiological pH, the compound is predominantly in its ionized (carboxylate) form, which is more hydrophilic. |

| LogD at pH 2.0 | Shake-Flask or HPLC | Positive value, close to LogP | Reflects that at low pH, the carboxylic acid is protonated and neutral, increasing its lipophilicity. |

Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)

This classic method directly measures the partitioning of the compound between n-octanol and an aqueous buffer.[9]

Causality and Self-Validation: The use of pre-saturated solvents ensures that the volume of each phase does not change during the experiment. Measuring the compound's concentration in both phases provides a mass balance check, validating the accuracy of the measurement.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4 PBS for LogD) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of N-Boc-3-aminooxetane-3-carboxylic acid in the aqueous buffer.

-

Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.

-

Equilibration: Shake the vial vigorously for 1-3 hours to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

-

Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase by HPLC-UV or LC-MS/MS.

-

Calculation: Calculate LogP or LogD using the formula: LogP (or LogD) = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).[13]

Acidity Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[14] For N-Boc-3-aminooxetane-3-carboxylic acid, the pKa of the carboxylic acid group is the most relevant parameter. It dictates the compound's charge state, and therefore its solubility, lipophilicity, and receptor interactions at different physiological pH values. The electron-withdrawing nature of the oxetane ring is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to a simple aliphatic carboxylic acid.[3][15]

Data Summary: Acidity

| Parameter | Method | Expected Outcome | Significance |

| pKa (Carboxylic Acid) | Potentiometric Titration | ~3.5 - 4.5 | Determines the ionization state at physiological pH, impacting LogD and solubility. |

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.[14][16]

Causality and Self-Validation: Calibrating the pH meter with at least three standard buffers immediately before the experiment ensures accurate pH measurements.[16] Performing multiple titrations and averaging the results provides statistical validation of the determined pKa value.[16]

Methodology:

-

Instrument Calibration: Calibrate a potentiometer/pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[16]

-

Sample Preparation: Accurately weigh and dissolve N-Boc-3-aminooxetane-3-carboxylic acid in water or a co-solvent system to a known concentration (e.g., 1-10 mM).

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the measurement.[16]

-

Initial pH Adjustment: If necessary, add a small amount of strong acid (e.g., 0.1 M HCl) to the solution to fully protonate the carboxylic acid (e.g., to pH ~2).

-

Titration: Add a standardized strong base solution (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[16]

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point on the first derivative plot.

Caption: Workflow for Potentiometric pKa Determination.

Melting Point: An Indicator of Purity and Solid-State Form

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C).[17] A broad melting range often indicates the presence of impurities.[18] Therefore, melting point determination is a fundamental technique for assessing purity and for characterizing the solid-state form of a compound.

Data Summary: Melting Point

| Parameter | Method | Reported Value | Significance |

| Melting Point | Capillary Method | 205-210°C (for the un-protected 3-aminooxetane-3-carboxylic acid)[19] | Primary indicator of purity. The Boc-protected version is expected to have a different, likely lower, melting point. |

Experimental Protocol: Capillary Melting Point Determination

This is the most common and pharmacopeia-accepted method for determining the melting point of a powdered solid.[17][20]

Causality and Self-Validation: A slow heating rate (1-2°C per minute) near the expected melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.[20] An initial rapid determination can be performed to find the approximate range, followed by a slower, more precise measurement for validation.[18]

Methodology:

-

Sample Preparation: Ensure the sample is finely powdered and completely dry.[17][20]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Tap the sealed bottom of the tube on a hard surface to pack the powder down into a compact column 2-4 mm high.[20]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Heating: Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.

-

Measurement: Decrease the heating rate to 1-2°C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Chemical Stability: Ensuring Integrity and Shelf-Life

Stability testing is a crucial component of drug development, providing essential information about how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors like temperature, humidity, and light.[21][][23] These studies are vital for determining appropriate storage conditions, re-test periods, and shelf-life.[23][24] For N-Boc-3-aminooxetane-3-carboxylic acid, key potential degradation pathways include the acid-catalyzed hydrolysis of the Boc group and potential instability of the strained oxetane ring under harsh conditions.

Experimental Protocol: General Stability Assessment

This protocol outlines a foundational approach to assessing the stability of a new chemical entity.

Causality and Self-Validation: The use of control samples stored under ideal conditions (e.g., -20°C, desiccated, dark) provides a baseline against which to compare stressed samples. Analyzing samples at multiple time points allows for the determination of degradation kinetics, validating the stability profile over time.

Methodology:

-

Sample Preparation: Weigh equal amounts of the compound into multiple vials suitable for the chosen storage conditions.

-

Condition Exposure: Store sets of vials under various conditions as per ICH guidelines, for example:

-

Long-Term: 25°C / 60% Relative Humidity (RH)

-

Accelerated: 40°C / 75% RH[]

-

Photostability: Exposure to a controlled light source.

-

Control: -20°C in a desiccator.

-

-

Time Points: Pull samples from each condition at predetermined time points (e.g., 0, 1, 3, 6 months).

-

Analysis: Analyze each sample for:

-

Appearance: Note any changes in color or physical form.

-

Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Purity is often assessed by peak area percentage.

-

-

Data Evaluation: Compare the purity of the stressed samples to the time-zero and control samples. A significant decrease in purity or the appearance of new peaks indicates degradation.

Caption: General Workflow for API Stability Testing.

References

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Stability Testing of Pharmaceutical Products. (2012, March 17). [Link]

-

Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2023, November 29). [Link]

-

Stability Testing: The Crucial Development Step. (2020, March 2). Pharmaceutical Technology. [Link]

-

STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. (2025, February 15). EPRA JOURNALS. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. (2002, April 4). ACS Publications. [Link]

-

In vitro solubility assays in drug discovery. (2008, November 15). PubMed. [Link]

-

LogP and logD calculations. Chemaxon. [Link]

-

Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

-

Development of Methods for the Determination of pKa Values. (2011, June 29). PMC. [Link]

-

Melting point determination. SSERC. [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28). ACS Publications. [Link]

-

Melting point determination. University of Alberta. [Link]

-

Melting Point Determination. Lambda Photometrics. [Link]

-

Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. (2017, October 13). Journal of Chemical Education. [Link]

-

Guidelines for NMR Measurements for Determination of High and Low pKa Values. (2025, September 27). [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

An improved method for predicting logP. The University of Texas at Austin. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023, January 21). MDPI. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (2024, January 19). PMC. [Link]

-

3-(boc-amino)oxetane-3-carboxylic acid (C9H15NO5). PubChemLite. [Link]

-

Oxetanes in Drug Discovery Campaigns. (2023, September 7). ACS Publications. [Link]

-

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. (2009, March 6). PubMed. [Link]

-

Oxetanes in Drug Discovery Campaigns. (2023, September 7). Semantic Scholar. [Link]

-

Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. (2010, October 1). PMC. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

-

Application of Bioisosteres in Drug Design. (2012, May 7). [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022, June 29). ACS Publications. [Link]

-

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (2016, May 11). PMC. [Link]

-

(A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... ResearchGate. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. organic-chemistry.org [organic-chemistry.org]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inventivapharma.com [inventivapharma.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. acdlabs.com [acdlabs.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 18. SSERC | Restricted Content [sserc.org.uk]

- 19. 3-Aminooxetane-3-carboxylic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 20. thinksrs.com [thinksrs.com]

- 21. japsonline.com [japsonline.com]

- 23. pharmtech.com [pharmtech.com]

- 24. eprajournals.com [eprajournals.com]

Spectroscopic Profiling and Analytical Validation of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

The incorporation of strained four-membered heterocycles into molecular scaffolds has revolutionized modern medicinal chemistry. Specifically, the oxetane ring serves as a highly effective bioisostere for geminal dimethyl and carbonyl groups, offering enhanced metabolic stability, reduced lipophilicity, and improved aqueous solubility[1]. As a Senior Application Scientist, I have structured this technical guide to provide an authoritative, in-depth analysis of the spectroscopic properties of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid (CAS: 2012574-78-4). This whitepaper details the causality behind its unique nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures, alongside self-validating experimental protocols designed for rigorous structural elucidation.

Structural Dynamics & Spectroscopic Causality

3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid ( C9H15NO5 , MW: 217.22 g/mol ) is a chiral bicyclic-like system (due to internal hydrogen bonding) featuring a strained four-membered oxetane ring, a Boc-protected amine at the C3 position, and a carboxylic acid at the C2 position. The inherent ring strain (~107 kJ/mol) and the strong electron-withdrawing nature of the ring oxygen fundamentally alter the local electronic environment, leading to highly distinct spectroscopic shifts[2][3].

High-Resolution 1H and 13C NMR Spectroscopy

The NMR profile of this compound is heavily influenced by the anisotropic deshielding cone of the oxetane oxygen and the adjacent carbonyl groups. We utilize DMSO- d6 as the solvent of choice because its strong hydrogen-bonding capability sharpens the exchangeable -NH and -COOH protons, allowing for precise integration and structural confirmation[2].

Table 1: Predicted & Extrapolated 1 H NMR Data (400 MHz, DMSO- d6 )

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Rationale |

| ~12.50 | Broad Singlet (br s) | 1H | -COOH | Highly deshielded acidic proton. Broadening is due to rapid chemical exchange, stabilized by DMSO hydrogen bonding. |

| ~7.50 | Doublet (d) | 1H | -NH (Boc) | Deshielded by the adjacent carbamate carbonyl. Exhibits vicinal coupling ( 3J ) with the C3 methine proton. |

| ~5.10 | Doublet (d) | 1H | C2-H (Oxetane) | Most deshielded ring proton. It is situated between two strongly electronegative groups (ring oxygen and carboxylic acid), pulling electron density away from the nucleus[2]. |

| ~4.70 | Doublet of Doublets (dd) | 1H | C4-Ha (Oxetane) | Diastereotopic proton adjacent to the ring oxygen. Exhibits geminal coupling ( 2J ) with C4-Hb and vicinal coupling ( 3J ) with C3-H. |

| ~4.40 | Doublet of Doublets (dd) | 1H | C4-Hb (Oxetane) | Diastereotopic partner to C4-Ha. The chemical shift difference arises from its spatial relationship (cis/trans) to the bulky Boc group at C3. |

| ~4.20 | Multiplet (m) | 1H | C3-H (Oxetane) | Complex splitting due to coupling with C2-H, C4-Ha, C4-Hb, and the -NH proton. |

| ~1.40 | Singlet (s) | 9H | -C( CH3 ) 3 (Boc) | Sharp, intense singlet typical of the tert-butyl group, unaffected by the ring strain. |

Table 2: Predicted & Extrapolated 13 C NMR Data (100 MHz, DMSO- d6 )

| Chemical Shift ( δ , ppm) | Assignment | Causality / Mechanistic Rationale |

| ~172.0 | -COOH Carbonyl | Typical range for carboxylic acids. Slightly shielded compared to ketones due to resonance donation from the hydroxyl oxygen[2]. |

| ~155.0 | Boc Carbamate C=O | Characteristic carbamate resonance. |

| ~82.0 | C2 (Oxetane) | Highly deshielded sp3 carbon due to the inductive effects of both the ring oxygen and the -COOH group. |

| ~78.0 | Boc Quaternary C | Deshielded by the adjacent carbamate oxygen. |

| ~76.0 | C4 (Oxetane) | Deshielded by the adjacent ring oxygen. |

| ~52.0 | C3 (Oxetane) | Standard shift for an aliphatic carbon attached to a nitrogen atom. |

| ~28.0 | Boc Methyls (3x) | Typical highly shielded aliphatic carbons. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is critical for validating the orthogonal functional groups without the interference of solvent exchange seen in NMR.

Table 3: Key FT-IR Vibrational Modes (ATR Mode)

| Wavenumber ( cm−1 ) | Intensity | Assignment | Causality |

| 3300 - 3400 | Medium, Sharp | N-H Stretch | Indicates the secondary amine of the Boc group. |

| 2500 - 3200 | Broad, Strong | O-H Stretch | Hydrogen-bonded carboxylic acid dimer formation in the solid state. |

| 1710 - 1730 | Strong | C=O Stretch (Acid) | Carbonyl stretching of the carboxylic acid. |

| 1680 - 1700 | Strong | C=O Stretch (Boc) | Carbamate carbonyl stretching. |

| 980 - 990 | Medium | C-O-C (Oxetane) | Characteristic "ring breathing" mode of the strained four-membered oxetane ether[3]. |

Self-Validating Experimental Protocols

To ensure Trustworthiness (E-E-A-T) , analytical workflows must be self-validating. A protocol is only as reliable as its internal controls.

NMR Acquisition Workflow

-

Sample Preparation: Dissolve 15 mg of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Calibration (Self-Validation):

-

Perform 3D gradient shimming on the Z-axis.

-

Validation Check: Ensure the TMS peak full-width at half-maximum (FWHM) is <1.0 Hz. If the peak is broader, the magnetic field is inhomogeneous, which will obscure the complex multiplet splitting of the oxetane C3 proton.

-

-

Acquisition Parameters: Run a standard 1D 1 H sequence (e.g., zg30 on Bruker systems) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure complete relaxation of the Boc methyl protons.

-

Data Processing: Apply a 0.3 Hz exponential line-broadening function prior to Fourier transformation. Phase and baseline correct manually.

HRMS (ESI-TOF) Workflow

-

Sample Preparation: Prepare a 1 μg/mL solution in LC-MS grade 50:50 Acetonitrile:Water with 0.1% Formic Acid.

-

Lock-Mass Calibration (Self-Validation): Infuse Leucine Enkephalin ( m/z 556.2771) simultaneously via a dual-spray source.

-

Validation Check: The instrument must continuously correct the mass axis against this known standard to achieve a mass accuracy of <5 ppm.

-

-

Acquisition: Operate in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

Visualizations & Logical Relationships

To synthesize the analytical logic, the following diagrams map the experimental workflow and the specific mass spectrometric fragmentation pathways of the molecule.

Multiplexed spectroscopic workflow for the structural validation of oxetane derivatives.

Proposed ESI-MS/MS fragmentation pathway for 3-(Boc-amino)oxetane-2-carboxylic acid.

Conclusion

The spectroscopic characterization of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid requires a nuanced understanding of how four-membered ring strain and adjacent electronegative heteroatoms perturb standard analytical signals. By employing high-resolution NMR in hydrogen-bonding solvents, ATR-FTIR for orthogonal functional group verification, and lock-mass calibrated HRMS, researchers can establish a self-validating analytical framework. This rigorous approach ensures the absolute structural integrity of oxetane building blocks before their integration into complex pharmaceutical pipelines[1][4].

References

- Benchchem.4-Oxooxetane-2-carboxylic Acid (Spectroscopic Data & Ring Strain).

- ACS Organic Letters.Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes.

- MDPI.Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.

- PharmaBlock.Oxetanes in Drug Discovery (Whitepaper).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Oxooxetane-2-carboxylic Acid|Research Chemical [benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

Introduction: From Obscurity to a Cornerstone of Medicinal Chemistry

An In-depth Technical Guide: The Discovery and Strategic Application of Oxetane-Containing Amino Acids in Modern Drug Development

For over a century following their initial preparation, oxetanes—strained four-membered oxygen-containing heterocycles—remained largely a chemical curiosity, relegated to the periphery of synthetic and medicinal chemistry.[1] This landscape began to shift dramatically in the early 21st century, sparking an "oxetane rush" within the drug discovery community.[2][3] Pioneering studies revealed the oxetane motif's remarkable ability to serve as a bioisostere for commonly used functional groups, such as gem-dimethyl and carbonyl moieties, while imparting significant and often transformative improvements to a molecule's physicochemical profile.[2][3][4][5][6]

This guide provides a comprehensive technical overview of a specialized subclass within this renaissance: oxetane-containing amino acids. These building blocks have emerged as powerful tools for researchers, scientists, and drug development professionals, offering novel strategies to overcome long-standing challenges in peptide and small molecule therapeutics.[5][7] We will explore their discovery, delve into the synthetic methodologies that enable their creation, and analyze their profound impact on molecular properties, from peptide conformation to the pharmacokinetic profiles of clinical candidates.

The "Rediscovery" of the Oxetane Ring: A Paradigm Shift

The contemporary interest in oxetanes was ignited by seminal reports from the laboratories of Erick M. Carreira and collaborators, who systematically investigated their potential in medicinal chemistry.[2][3] Their work demonstrated that the strained ring was not merely a synthetic novelty but a strategic tool for molecular design.

Bioisosterism: The Key to Unlocking Potential

The initial breakthrough was the recognition of the oxetane ring as a viable surrogate for two ubiquitous chemical groups:

-

gem-Dimethyl Groups: Replacing a gem-dimethyl group with an oxetane ring was shown to effectively block metabolically vulnerable positions without the typical increase in lipophilicity, a common drawback of adding alkyl groups.[5]

-

Carbonyl Groups: The oxetane was proposed as a non-classical isostere for ketones and amides. It mimics the dipole moment, geometry, and hydrogen-bonding capacity of a carbonyl while significantly enhancing metabolic stability.[5][6]

This concept of bioisosterism provided the foundational logic for incorporating oxetanes into drug candidates.

Caption: Bioisosteric replacement strategy using the oxetane motif.

Impact on Physicochemical Properties

The incorporation of an oxetane ring triggers profound and predictable changes in key drug-like properties, which underpins its value in medicinal chemistry programs.

| Property | Impact of Oxetane Incorporation | Rationale |

| Aqueous Solubility | Significantly Increased | The polar ether oxygen enhances hydrogen bonding with water.[1][8] |

| Lipophilicity (LogD) | Generally Decreased | The polarity of the motif reduces partitioning into organic phases.[2] |

| Metabolic Stability | Markedly Improved | The strained ring is resistant to common metabolic pathways like CYP450 oxidation.[1][5][8] |

| Amine Basicity (pKa) | Reduced | The inductive electron-withdrawing effect of the oxetane oxygen lowers the pKa of adjacent amines.[2][8] |

| Molecular Geometry | Increased Three-Dimensionality | The sp³-hybridized carbons introduce a defined, non-planar structure.[2][8] |

This ability to fine-tune multiple parameters simultaneously makes the oxetane a powerful module for lead optimization. For instance, reducing the basicity of a key amine can mitigate off-target hERG channel activity, a common safety concern in drug development.[8]

Core Building Blocks: The Synthesis of Oxetane-Containing Amino Acids

The practical application of these concepts hinges on the efficient synthesis of versatile building blocks. Among the most important are the 3-substituted oxetane amino acids.

Key Intermediate: 3-Aminooxetane-3-carboxylic acid

A foundational building block is 3-aminooxetane-3-carboxylic acid, a conformationally constrained structural analogue of glycine.[9] Its constrained nature makes it a valuable tool for probing receptor binding pockets, and it has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex.[9]

The synthesis of this and related amino acids typically proceeds through a key intermediate, an oxetane Michael acceptor, which is readily prepared from oxetan-3-one.[5]

Sources

- 1. Oxetanes - Enamine [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

A Technical Guide to 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic Acid: A Novel Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led to a growing interest in strained heterocyclic systems. Among these, the oxetane ring has emerged as a particularly valuable motif in modern medicinal chemistry. This guide provides an in-depth technical overview of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid, a conformationally constrained amino acid analogue that offers a unique combination of structural rigidity and favorable physicochemical properties. We will explore its synthesis, key attributes, and strategic application in the design of next-generation therapeutics, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the Oxetane Motif in Medicinal Chemistry

The incorporation of small, strained rings into drug candidates is a powerful strategy to modulate a molecule's three-dimensional structure and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a versatile bioisostere for commonly used functional groups, such as gem-dimethyl and carbonyl groups.[1][2][3]

The key advantages conferred by the oxetane moiety include:

-

Improved Aqueous Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a significant increase in the aqueous solubility of the parent molecule. This is a critical parameter for improving oral bioavailability.[2][4]

-

Enhanced Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, offering a strategic advantage in blocking sites of oxidative metabolism.[1][4]

-

Modulation of Lipophilicity: The replacement of a gem-dimethyl group with an oxetane can lead to a reduction in lipophilicity (LogD), which is often beneficial for improving the overall drug-like properties of a compound.[4]

-

Vectorial Exit Points for Scaffolding: The non-planar, three-dimensional nature of the oxetane ring provides unique exit vectors for substituent placement, allowing for a more thorough exploration of chemical space and optimization of target engagement.[1][5]

-

pKa Attenuation: The inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the pKa of adjacent amines, a useful tactic for mitigating issues associated with high basicity, such as hERG channel inhibition.[1][4]

3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid harnesses these benefits within a constrained amino acid scaffold, making it a highly attractive building block for the synthesis of novel peptides, peptidomimetics, and other complex molecules with improved therapeutic potential.

Physicochemical Properties and Synthesis

The title compound, with a molecular formula of C9H15NO5 and a molecular weight of 217.22 g/mol , is a chiral molecule.[6][7] The stereochemistry at the 2 and 3 positions of the oxetane ring is critical for its application in stereospecific molecular recognition. The (2R, 3S) and (2S, 3R) diastereomers are of particular interest in the synthesis of bioactive compounds.[3][4][8]

Synthesis of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic Acid

While a single, universally adopted synthetic route is not extensively documented, a robust and stereoselective synthesis can be designed based on established methodologies for related oxetane amino acids. A common strategy involves the cyclization of a suitably protected 3-hydroxy-2-amino acid precursor.[6]

The following is a representative, multi-step synthesis protocol:

Scheme 1: Representative Synthesis of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic Acid

Sources

- 1. rsc.org [rsc.org]

- 2. peerj.com [peerj.com]

- 3. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. A Novel Synthesis of the (2R,3S)‐ and (2S,3R)‐3‐Amino‐2‐ hydroxycarboxylic Acid Derivatives, the Key Components of a Renin Inhibitor, and Bestatin, from Methyl (R)‐ and (S)‐Mandelate. (1991) | Yuko Kobayashi | 2 Citations [scispace.com]

Conformational Analysis of Boc-Protected Oxetane Amino Acids: A Structural and Synthetic Whitepaper

Executive Summary

The integration of oxetane rings into peptide scaffolds and small-molecule drugs has revolutionized modern medicinal chemistry. Acting as highly effective bioisosteres for carbonyl and gem-dimethyl groups, oxetanes impart profound physicochemical benefits, including enhanced aqueous solubility, modulated basicity, and improved metabolic stability. However, the true complexity of oxetane amino acids lies in their unique conformational dynamics.

As a Senior Application Scientist, I present this technical guide to elucidate the structural behavior of Boc-protected oxetane amino acids. By coupling rigorous synthetic protocols with advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations, we can decode the non-canonical folding patterns dictated by this highly strained heterocycle.

Structural Dynamics & Physicochemical Impact

The oxetane ring is not entirely flat; it adopts a rigid and slightly puckered conformation with an angle of approximately 8.7° (1)[1]. When an oxetane is incorporated into an aliphatic chain or peptide backbone, it fundamentally alters the conformational landscape of the molecule.

Helical Disruption and Novel Folding

In standard peptide backbones, replacing a carbonyl with a 3-amino oxetane introduces a distinct kink in the helical axis, which disrupts canonical (i, i + 4) hydrogen bonding in favor of new, short-range hydrogen bonds (2)[2]. However, in highly controlled oligomeric systems, such as oxetane β -amino acid hexamers, NMR and computational analyses have identified well-defined left-handed helical structures stabilized by 10-membered hydrogen-bonded rings or zig-zag 8-helix conformations (3)[3]. The incorporation of an oxetane generally favors synclinal (gauche) rather than antiplanar arrangements of the chain (4)[4].

Modulation of Physicochemical Properties

The inductive electron-withdrawing effect of the oxetane oxygen significantly reduces the pKa of adjacent basic amines—by approximately 2.7 units at the α -position and 1.9 units at the β -position (5)[5]. Furthermore, substituting a highly lipophilic gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to more than 4000, while concurrently reducing the rate of metabolic degradation (4)[4].

Logical mapping of oxetane structural properties to physicochemical outcomes.

Comparative Analysis: Oxetanes vs. Amides vs. Sulfonamides

Amino-oxetanes are frequently utilized as amide replacements in drug design. While they successfully mimic the hydrogen-bond acceptor and donor capabilities of amides, their topological and rotational profiles are markedly different (6)[6]. Amino-oxetanes possess a significantly lower barrier to rotation, allowing them to freely rotate in aqueous environments, whereas benzamides remain conformationally restricted (7)[7]. Because of their preferred gauche conformation, the torsion angles and exit vectors of amino-oxetanes are topologically more akin to sulfonamides than to planar amides (6)[6].

Quantitative Comparison Table

| Property | Benzamide (Reference) | Amino-Oxetane | Sulfonamide |

| Geometry / Hybridization | Planar ( sp2 ) | Puckered 8.7° ( sp3 ) | Tetrahedral ( sp3 ) |

| Rotational Barrier | High (Conformationally restricted) | Low (Freely rotating in water) | Low |

| Preferred Conformation | Antiplanar | Gauche (Synclinal) | Gauche |

| Aqueous Solubility | Baseline | Up to 4000x Increase | Variable |

| Hydrogen Bonding | Strong Donor/Acceptor | Strong Donor/Acceptor | Weaker Acceptor |

| Amine Basicity ( pKa shift) | N/A | Reduced by ~2.7 units ( α ) | N/A |

Experimental Workflows & Self-Validating Protocols

To accurately determine the conformation of oxetane amino acids, the amine terminus is typically protected with a tert-butyloxycarbonyl (Boc) group. The Boc group serves a dual purpose: it prevents unwanted side reactions and provides a bulky steric constraint that locks the molecule into observable folded states. Furthermore, the Boc carbamate NH acts as a critical hydrogen-bond donor for structural elucidation.

Workflow for the conformational analysis of oxetane amino acids.

Protocol 3.1: Synthesis & Boc-Protection of Oxetane Amino Acids

Causality: Oxetanes are highly susceptible to acid-catalyzed ring opening. Therefore, all protection steps must strictly utilize mild basic conditions to preserve the integrity of the 4-membered ring.

-

Amine Installation: Convert the oxetane precursor (e.g., an oxetan-3-one derivative) to the corresponding amine via reductive amination or azide displacement followed by reduction (e.g., using H2/Pd or Staudinger conditions).

-

Boc Protection: Dissolve the crude amino-oxetane in anhydrous dichloromethane (DCM). Add 1.5 equivalents of triethylamine (TEA) to maintain basicity, followed by dropwise addition of 1.1 equivalents of di-tert-butyl dicarbonate ( Boc2O ).

-

Reaction & Workup: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO3 (avoid acidic washes like 1M HCl, which will degrade the oxetane). Extract with DCM, dry over Na2SO4 , and purify via silica gel chromatography.

-

Validation Checkpoint: The 1H NMR spectrum must exhibit a sharp 9H singlet at ~1.4 ppm (confirming Boc installation) and characteristic AB spin systems integrating to 4H between 4.5–5.0 ppm (confirming the intact oxetane ring).

Protocol 3.2: Conformational Analysis via NMR & DFT

Causality: To observe intramolecular hydrogen bonding, the analysis must be performed in non-polar, non-competing solvents. Polar solvents like DMSO−d6 will outcompete internal H-bonds, linearizing the molecule and masking the true folded state.

-

Sample Preparation: Dissolve the purified Boc-protected oxetane amino acid in CDCl3 or C6D6 at a concentration of 10-20 mM.

-

Variable Temperature (VT) NMR: Acquire 1H NMR spectra at 5 K intervals from 298 K to 328 K. Calculate the temperature coefficient ( Δδ/ΔT ) of the Boc-NH proton.

-

Diagnostic: A coefficient <2.0 ppb/K indicates the NH proton is shielded from the solvent and is participating in a strong intramolecular hydrogen bond.

-

-

2D NMR Acquisition: Perform NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments with mixing times optimized between 200-400 ms. Extract cross-peak volumes to calculate interproton distances based on the r−6 dependence.

-

DFT Optimization: Construct the molecule in silico. Run a conformational search followed by Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-31G(d,p) basis set. Apply the Polarizable Continuum Model (PCM) for chloroform to mimic experimental conditions.

-

Validation Checkpoint: The theoretical interproton distances extracted from the global minimum DFT model must match the NOE-derived experimental distances within a strict 0.5 Å margin of error. If they align, the 3D geometry (e.g., a 10-membered H-bonded ring) is definitively validated.

References

- PharmaBlock. "Oxetanes in Drug Discovery." PharmaBlock Whitepapers.

- Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, ACS Publications.

- Burkhard, J. A., et al. "Oxetanes in Drug Discovery Campaigns." PMC - NIH.

- ResearchGate. "Helical conformations in oxetane β-amino acid hexamers.

- ChemRxiv. "Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison.

- ACS Publications. "Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison." Journal of Medicinal Chemistry.

- RSC Advances. "Impact of oxetane incorporation on the structure and stability of alpha-helical peptides.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

The Oxetane Motif in Medicinal Chemistry: A Bioisosteric Paradigm for Physicochemical Optimization

Executive Summary

For decades, the oxetane ring—a highly strained, four-membered oxygen-containing heterocycle—was viewed primarily as an academic curiosity or a fragile synthetic intermediate. Today, it is recognized as a privileged scaffold in modern drug discovery[1]. The regulatory approval of rilzabrutinib in 2025 validated the oxetane motif in a fully synthetic commercial drug, cementing its role in the medicinal chemist's toolbox[1],[2].

As a Senior Application Scientist, I frequently encounter lead compounds suffering from "molecular obesity": high lipophilicity, poor aqueous solubility, and rapid metabolic clearance. The strategic incorporation of an oxetane ring serves as a structural panacea. By acting as a three-dimensional bioisostere for both gem-dimethyl and carbonyl groups, oxetanes allow researchers to fine-tune physicochemical properties without drastically altering the spatial geometry of the pharmacophore[3],[4].

The Physicochemical Rationale: Causality in Bioisosterism

The power of the oxetane motif lies in its ability to simultaneously modulate multiple physicochemical parameters. The causality behind these improvements is rooted in the unique electronic and steric properties of the strained ring.

-

Replacing gem-Dimethyl Groups: A gem-dimethyl moiety is often added to block metabolic soft spots (e.g., cytochrome P450 oxidation) or to lock a molecule into a bioactive conformation. However, this invariably increases lipophilicity (logP), which can lead to off-target toxicity and poor solubility. Replacing it with a 3,3-disubstituted oxetane maintains the exact steric volume but introduces a highly polar oxygen atom[5]. This polarity disrupts lipophilic crystal lattice packing, lowering logD and boosting aqueous solubility by up to 4,000-fold[4].

-

Replacing Carbonyls (Ketones/Amides): Carbonyls are planar (sp²) and possess electrophilic carbons and acidic α-protons, making them susceptible to aldo-keto reductases and enolization-driven degradation. An oxetane acts as a non-planar (sp³) bioisostere. It maintains a comparable dipole moment and hydrogen-bond accepting capability but completely removes the electrophilic and acidic liabilities, thereby conferring profound metabolic stability[5],[6].

-

Modulating Amine Basicity: The highly electronegative oxygen atom within the strained oxetane ring exerts a powerful negative inductive effect (-I) that propagates through the short σ-bonding framework. Placing an oxetane α to an amine can reduce the amine's pKa by ~2.5 units (making it ~500 times less basic)[3]. This is a critical tactic for mitigating hERG channel liability and improving target selectivity[7].

Quantitative Data Profiling

The following table summarizes the causal impact of oxetane substitution compared to traditional motifs.

| Property | gem-Dimethyl Motif | Oxetane Motif | Carbonyl Motif | Causality of Shift |

| Lipophilicity (logD) | High (+0.5 to +1.0) | Low (-0.5 to 0) | Low (-0.5 to 0) | The ethereal oxygen introduces a strong local dipole, reducing overall lipophilicity[8]. |

| Aqueous Solubility | Poor | Excellent (up to 4000x increase) | Moderate | Disruption of lipophilic packing; enhanced hydrogen-bond acceptance[4]. |

| Metabolic Stability | High (Blocks CYP oxidation) | High (Blocks CYP oxidation) | Low (Prone to reduction) | Fully sp³-hybridized; lacks α-protons and electrophilic carbon[6]. |

| Amine Basicity (adjacent) | Negligible effect | Reduces pKa by ~2.5 units | Forms neutral amide | Strong negative inductive effect (-I) of the oxetane oxygen[3]. |

Lead Optimization & Target Integration

The integration of oxetanes into lead optimization workflows has proven successful across multiple therapeutic areas, including oncology and neurology[1]. For example, in the development of BACE1 inhibitors for Alzheimer's disease, replacing a gem-dimethyl group with an oxetane not only maintained biochemical potency but significantly improved selectivity against acetylcholinesterase (AChE) by attenuating the basicity of a nearby piperidine nitrogen[7].

Similarly, in the oncology space, oxetane-containing candidates like GDC-0349 leverage the motif to optimize physicochemical properties while effectively inhibiting the PI3K-Akt-mTOR signaling pathway[5].

Caption: Lead optimization workflow utilizing oxetane bioisosteric replacement.

Caption: PI3K-Akt-mTOR pathway targeted by oxetane-containing kinase inhibitors.

Self-Validating Synthetic Protocols

A historical bottleneck in oxetane chemistry was the perceived instability of the ring to acidic conditions. This is a misconception; 3,3-disubstituted oxetanes are remarkably stable because the trajectory for external nucleophiles to access the C–O σ* antibonding orbital is sterically blocked[3]. The following protocols are designed as self-validating systems, ensuring high yields through strict mechanistic control.

Protocol 1: Synthesis of 3,3-Disubstituted Oxetanes via Intramolecular Williamson Etherification

This is the most robust method for de novo oxetane construction from 1,3-diol precursors[9].

-

Selective Activation (Tosylation):

-

Action: To a solution of 3,3-disubstituted-1,3-propanediol in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (2.0 eq) and p-toluenesulfonyl chloride (TsCl) (1.05 eq). Stir at 0 °C, then warm to room temperature overnight[9].

-

Causality: Temperature control is strictly maintained at 0 °C during addition to ensure mono-tosylation. Excess TsCl or elevated initial temperatures lead to di-tosylation, which destroys the cyclization precursor. Pyridine acts as both an acid scavenger and a nucleophilic catalyst.

-

-

Intramolecular Cyclization:

-

Action: Isolate the mono-tosylate. Dissolve in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add sodium hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Warm to room temperature and reflux for 4–6 hours.

-

Causality: NaH deprotonates the remaining free hydroxyl group, generating a highly nucleophilic alkoxide. Reflux conditions provide the necessary thermodynamic activation energy to overcome the ~26 kcal/mol Baeyer ring strain associated with closing the four-membered ring.

-

-

Quench and Isolation:

-

Action: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, and concentrate[9].

-

Causality: NH₄Cl provides a mild, buffered proton source to neutralize unreacted NaH without creating a highly acidic environment that could prematurely open the newly formed oxetane ring.

-

Protocol 2: Strain-Release Modular Synthesis of Amino-Oxetanes

Amino-oxetanes are highly prized as amide bioisosteres, but traditional syntheses are notoriously difficult. This modern two-step protocol utilizes stable Mannich adducts[10].

-

Adduct Formation:

-

Action: React a secondary amine (e.g., 4-phenylpiperidine) and benzotriazole with oxetan-3-one at room temperature.

-

Causality: The reaction exploits the strain relief of the exocyclic double bond of oxetan-3-one, driving the formation of a stable benzotriazole-based Mannich adduct without the need for aggressive, equilibrium-shifting water removal[10].

-

-

Organometallic Displacement:

-

Action: Treat the isolated adduct with a magnesium-based (hetero)aryl or alkyl Grignard reagent.

-

Causality: The benzotriazole acts as an excellent leaving group, allowing the organometallic reagent to displace it smoothly, yielding a highly functionalized amino-oxetane with broad functional group tolerance[10].

-

Future Directions

While 3-substituted and 3,3-disubstituted oxetanes currently dominate clinical pipelines, the frontier of oxetane chemistry is expanding toward 2-substituted derivatives. Recent breakthroughs in visible-light-mediated photoredox catalysis have enabled the decarboxylative generation of α-oxy radicals from oxetane-2-carboxylic acids. These transient radicals undergo efficient Giese addition to activated olefins, providing a complementary and powerful framework for generating novel 2-oxetane building blocks[11]. As synthetic accessibility continues to improve, the inclusion of these complex, three-dimensional motifs in drug discovery campaigns will only accelerate.

References

-

Synthetic oxetanes in drug discovery: where are we in 2025? Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

-

Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

-

Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach Source: Angewandte Chemie International Edition URL:[Link]

-

Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals Source: Journal of Organic Chemistry / Nature Communications (via PMC) URL:[Link]

- Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles Source: BenchChem URL

- 3-Oxetanone: A Modern Bioisostere to Enhance Drug-like Properties Source: BenchChem URL

- Tert-butyl 2-(oxetan-3-ylidene)

- Source: PMC (National Institutes of Health)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals - PMC [pmc.ncbi.nlm.nih.gov]

Isomeric forms of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid

An In-depth Technical Guide to the Isomeric Forms of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern medicinal chemistry. Its unique conformational properties and ability to act as a "polar non-basic" scaffold can significantly improve the physicochemical and pharmacokinetic profiles of drug candidates. This guide provides an in-depth technical analysis of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid, a bifunctional building block possessing two stereocenters. We will explore the critical aspects of its stereoisomerism, propose robust methodologies for isomer separation and characterization, and discuss the profound implications of stereochemistry in the context of drug discovery and development. This document is intended to serve as a practical resource, blending established chemical principles with field-proven insights for professionals working on the cutting edge of pharmaceutical science.

The Oxetane Motif: A Privileged Scaffold in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for navigating and optimizing chemical space. Among these, the oxetane ring is particularly noteworthy. Unlike more lipophilic carbocyclic analogs like cyclobutane, the oxygen atom in the oxetane ring imparts a degree of polarity and can act as a hydrogen bond acceptor. This often leads to improved aqueous solubility, a critical parameter for drug bioavailability, without introducing unwanted basicity that can lead to off-target effects. The rigid, three-dimensional structure of the oxetane ring also allows for precise vectoral projection of substituents, enabling chemists to fine-tune interactions with biological targets.

The subject of this guide, 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid, represents a versatile building block. The carboxylic acid at the C2 position provides a handle for amide bond formation or other conjugations, while the Boc-protected amine at the C3 position offers a latent nucleophile that can be revealed for subsequent synthetic transformations. The true complexity and utility of this molecule, however, lie in its stereochemistry.

Structural Analysis and Stereoisomerism

The core structure of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid contains two adjacent stereogenic centers at the C2 and C3 positions. This gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These enantiomeric pairs are diastereomers of each other.

The relative orientation of the substituents at C2 and C3 defines the diastereomeric relationship:

-

trans isomers: The carboxylic acid and the amino group are on opposite faces of the oxetane ring. This set includes the (2R, 3S) and (2S, 3R) enantiomers.

-

cis isomers: The carboxylic acid and the amino group are on the same face of the oxetane ring. This set includes the (2R, 3R) and (2S, 3S) enantiomers.

Each of these four isomers is a unique chemical entity with distinct three-dimensional arrangements. In a biological system, these structural differences can lead to vastly different pharmacological and toxicological profiles, making their separation and individual characterization a non-negotiable aspect of drug development.

Caption: Isomeric relationships of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid.

Isomer Separation: A Critical Workflow

Assuming a synthetic route produces a mixture of diastereomers and/or enantiomers, their separation is paramount. Chiral chromatography is the industry-standard technique for this purpose.

Diastereomer Separation

Cis and trans diastereomers have different physical properties (e.g., polarity, melting point, solubility). Therefore, they can often be separated using standard achiral chromatography techniques such as flash column chromatography on silica gel or reverse-phase HPLC. The significant difference in the spatial arrangement of the polar carboxylic acid and NHBoc groups typically results in differential interaction with the stationary phase, allowing for separation.

Enantiomer Separation (Chiral Chromatography)

Separating enantiomers requires a chiral environment. This is achieved using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of small molecules and represent the first line of approach.

Protocol: Chiral HPLC Method Development for Enantiomeric Resolution

This protocol outlines a systematic approach to developing a method for separating the enantiomers of a single diastereomer (e.g., the trans pair).

Objective: To achieve baseline resolution (Rs > 1.5) of the two enantiomers.

Instrumentation: Analytical HPLC system with UV detector.

Step 1: Column and Mobile Phase Screening

-

Rationale: The choice of CSP and mobile phase is the most critical factor. Screening a diverse set of columns and mobile phases maximizes the chances of finding a successful separation.

-

Procedure:

-

Select a set of 3-4 polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID).

-

Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent like ethanol or isopropanol.

-

Screen each column with a primary set of mobile phases:

-

Normal Phase: Heptane/Isopropanol (IPA) with a small amount of additive (e.g., 0.1% Trifluoroacetic Acid (TFA) for the acidic analyte). Start with a 90:10 ratio and run a gradient to 50:50.

-

Polar Organic Mode: Acetonitrile (ACN)/Methanol (MeOH) with 0.1% additive (e.g., formic acid or diethylamine, depending on analyte properties).

-

Reverse Phase: ACN/Water with 0.1% TFA or Formic Acid.

-

-

Step 2: Method Optimization

-

Rationale: Once initial "hits" are identified, the separation can be fine-tuned to improve resolution, reduce run time, and enhance peak shape.

-

Procedure:

-

Optimize Mobile Phase Composition: Systematically vary the ratio of the strong to weak solvent (e.g., for Heptane/IPA, test 95/5, 90/10, 85/15, 80/20).

-

Vary the Additive: If peak tailing is observed, screen different acidic or basic additives. For a carboxylic acid, acidic additives like TFA or formic acid are generally preferred.

-

Adjust Flow Rate: Lowering the flow rate can sometimes increase resolution, at the cost of longer run times.

-

Adjust Temperature: Column temperature affects solvent viscosity and mass transfer kinetics. Test temperatures between 25°C and 40°C.

-

Caption: Systematic workflow for chiral HPLC method development.

Spectroscopic and Analytical Characterization

Once the isomers are separated, their structures must be unequivocally confirmed. A combination of analytical techniques is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing diastereomers.

-

¹H NMR: The key diagnostic is the coupling constant (³JH2,H3) between the protons at C2 and C3.

-

For cis isomers , the dihedral angle between these protons is typically close to 90°, resulting in a small coupling constant, often in the range of 1-4 Hz.

-

For trans isomers , the dihedral angle is closer to 180° or 0°, leading to a larger coupling constant, typically in the range of 6-10 Hz.

-

-

Nuclear Overhauser Effect (NOE): For the cis isomer, an NOE correlation should be observed between the C2 and C3 protons, indicating their spatial proximity. This correlation would be absent or very weak for the trans isomer.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule, verifying its chemical formula. All four isomers will have the identical mass.

Data Summary

The table below summarizes the expected analytical data for the isomeric pairs.

| Parameter | Diastereomer Set | Expected Observation | Rationale |

| Retention Time (Achiral HPLC) | cis vs. trans | Different retention times. | Diastereomers have different physical properties and interact differently with the stationary phase. |

| Retention Time (Chiral HPLC) | Enantiomers | Identical on achiral column; Different on chiral column. | Enantiomers have identical physical properties but interact differently with a chiral environment. |

| Mass Spectrum (m/z) | All Isomers | Identical [M+H]⁺ or [M-H]⁻ | Isomers have the same molecular weight. |

| ¹H NMR (³JH2,H3) | cis Isomers | Small coupling constant (e.g., 1-4 Hz). | Dihedral angle ~90°. |

| trans Isomers | Large coupling constant (e.g., 6-10 Hz). | Dihedral angle ~180° or 0°. | |

| ¹H NOESY/ROESY NMR | cis Isomers | Strong correlation between H2 and H3. | Protons are on the same face of the ring and spatially close. |

| trans Isomers | Weak or no correlation between H2 and H3. | Protons are on opposite faces of the ring and spatially distant. |

Implications for Drug Development: The Stereochemical Imperative

The central dogma of stereochemistry in pharmacology is that biological systems—enzymes, receptors, ion channels—are inherently chiral. As a result, different stereoisomers of a drug molecule often exhibit profound differences in their biological activity. This phenomenon is known as eudismic ratio, which quantifies the difference in pharmacological activity between enantiomers.

-

Eutomer: The more potent stereoisomer.

-

Distomer: The less potent stereoisomer.

In some cases, the distomer is simply inactive. However, in more problematic scenarios, the distomer can contribute to undesirable side effects, exhibit a different pharmacological activity altogether, or be metabolized into toxic byproducts. A classic example is Thalidomide, where one enantiomer was effective against morning sickness while the other was tragically teratogenic.

Therefore, regulatory agencies like the FDA mandate a thorough investigation of each stereoisomer in a new drug candidate. It is no longer acceptable to develop a racemic or diastereomeric mixture without first isolating each isomer and characterizing its individual pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. The use of a single, pure stereoisomer is now the industry standard, making the synthetic and analytical techniques described herein fundamental to modern drug development.

Conclusion

3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid is a valuable but complex chemical building block defined by its stereochemistry. A successful research or development program utilizing this scaffold requires a rigorous and systematic approach to the separation and characterization of its four distinct stereoisomers. Distinguishing between the cis and trans diastereomers is readily achievable through NMR analysis of proton coupling constants, while the resolution of the corresponding enantiomers relies on robust chiral chromatography methods. By investing in this detailed characterization early in the discovery process, scientists can make more informed decisions, mitigate risks associated with unwanted isomeric activity, and ultimately accelerate the development of safer and more effective medicines.

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Challenge. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

-

Teixeira, J., Tiritan, M. E., Pinto, M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: A Review of the Most Common and Recently Developed Materials. Molecules, 24(6), 1092. [Link]

- Fieser, L. F., & Fieser, M. (1959). Steroids. Reinhold Publishing Corporation. (Note: While a direct link to this book is not available, the principles of using coupling constants for stereochemical assignment in cyclic systems are foundational and widely cited in organic chemistry textbooks and literature. This reference serves as a placeholder for this fundamental principle.)

-

McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to the Journal of Clinical Psychiatry, 5(2), 70–73. [Link]

Application Note: Synthesis Protocol for 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid (N-Boc-oxetin)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid (Molecular Formula: C₉H₁₅NO₅) Application: Chiral building block for peptidomimetics, bioisosteric replacement (gem-dimethyl/carbonyl), and drug discovery.

Introduction & Strategic Rationale

The incorporation of oxetane rings into pharmaceutical candidates has become a highly successful strategy to modulate physicochemical properties. Oxetanes serve as metabolically stable, polar bioisosteres for gem-dimethyl groups and carbonyls, frequently improving aqueous solubility and reducing lipophilicity without sacrificing structural integrity[1][2].

The target compound, 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid (commonly referred to as N -Boc-oxetin), is a protected derivative of the natural product oxetin—the first reported natural product containing an oxetane ring, originally isolated from Streptomyces sp.[1][3]. While early syntheses of oxetin relied on lengthy (>10 steps) Williamson etherifications from chiral sugar pool precursors[1][4], modern protocols leverage the Paternò–Büchi photochemical [2+2] cycloaddition . This application note details a highly scalable, atom-economical route to N -Boc-oxetin based on the validated methodology by Kassir et al.[5][6].

Mechanistic Insights: The Paternò–Büchi Cycloaddition

To synthesize the highly strained four-membered oxetane core, the protocol employs a photochemical [2+2] cycloaddition between an electron-rich alkene ( N -vinylformamide) and a carbonyl compound (n-butyl glyoxylate)[6][7].

Causality in Reaction Design:

-

Excitation & Intersystem Crossing: Irradiation with a 400 W medium-pressure Hg lamp excites the glyoxylate carbonyl to its singlet state (S₁), which rapidly undergoes intersystem crossing to the reactive triplet state (T₁)[8][9].

-

Biradical Formation: The T₁ carbonyl attacks the electron-rich alkene, forming a 1,4-biradical intermediate. The regioselectivity of this attack is governed by the "most stable biradical rule," ensuring the formation of the 2,3-disubstituted oxetane rather than the 2,4-isomer[8][9].

-

Stereochemical Outcome: Because the triplet biradical is long-lived enough to allow bond rotation before spin inversion and ring closure, the reaction inherently yields a mixture of cis and trans diastereomers (~1:1 ratio)[1][10]. Subsequent chiral resolution is required to isolate specific enantiomers (e.g., the natural (2R,3S) configuration)[1].

Experimental Workflow & Visualization

The following diagram illustrates the logical progression from raw precursors to the enantiomerically pure N -Boc-oxetin.

Figure 1: Synthetic workflow for 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid via Paternò-Büchi cycloaddition.

Step-by-Step Experimental Protocol

Note: Oxetanes are sensitive to strongly acidic conditions, which can trigger ring-opening. Maintain pH control during workup phases.

Step 1: Preparation of n-Butyl Glyoxylate

Rationale: n-Butyl glyoxylate is preferred over methyl glyoxylate due to its lower volatility and higher stability during photochemical irradiation.

-

Dissolve di-n-butyl tartrate (1.0 equiv) in anhydrous diethyl ether (Et₂O) and cool to 0 °C under an argon atmosphere.

-

Add periodic acid dihydrate (H₅IO₆, 1.0 equiv) in small portions over 1 hour to control the exothermic oxidative cleavage[6].

-

Stir the mixture for an additional 5 hours at room temperature.

-

Filter the suspension through a pad of Celite/Na₂SO₄ to remove iodate byproducts.

-

Concentrate the filtrate under reduced pressure and distill over P₂O₅ (18 mmHg, 70 °C) to yield pure n-butyl glyoxylate as a colorless oil[6].

Step 2: Paternò–Büchi Photocycloaddition

-

Prepare a solution of n-butyl glyoxylate (1.0 equiv) and N -vinylformamide (2.0 equiv) in anhydrous acetonitrile (MeCN)[6][11].

-

Transfer the solution to a cylindrical immersion photochemical reactor. Degas the system with a steady stream of argon for 30 minutes to prevent oxygen-mediated quenching of the triplet state[11].

-

Irradiate the solution for 24 hours using a 400 W medium-pressure Hg lamp fitted with a Pyrex filter (λ > 280 nm) and a water-cooling jacket to maintain ambient temperature[11].

-

Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate butyl 3-formamidooxetane-2-carboxylate.

Step 3: Global Deprotection and Boc-Protection

Rationale: Basic hydrolysis is utilized to cleave both the formyl and butyl ester groups simultaneously without risking acid-catalyzed oxetane ring scission[1].

-

Dissolve the isolated oxetane intermediate in a THF/H₂O mixture.

-

Add Lithium Hydroxide (LiOH, 3.0 equiv) and stir at 40 °C until complete consumption of the starting material is observed via TLC/LC-MS. This yields the free 3-aminooxetane-2-carboxylic acid[1].

-

Cool the reaction to 0 °C. Adjust the pH to ~8.5 using 1M HCl (add dropwise to avoid localized high acidity).

-

Add Triethylamine (Et₃N, 2.0 equiv) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

-

Stir at room temperature for 12 hours.

-

Wash the aqueous layer with Et₂O to remove unreacted Boc₂O. Carefully acidify the aqueous layer to pH 3-4 with 1M citric acid, and extract with Ethyl Acetate (EtOAc).

-

Dry the combined organic layers over Na₂SO₄ and concentrate to yield racemic N -Boc-oxetin[6].

Step 4: Chiral Resolution

-

Dissolve the racemic N -Boc-oxetin in a suitable HPLC eluent (e.g., Hexane/Isopropanol).

-

Inject onto a preparative chiral HPLC column (e.g., Lux Cellulose-1 or equivalent)[1].

-

Collect the separated fractions corresponding to the (2R,3S), (2S,3R), (2S,3S), and (2R,3R) stereoisomers. Evaporate to yield the enantiomerically pure target compounds[1][12].

Quantitative Data Summary

The following table summarizes the expected yields and stereochemical metrics across the synthetic workflow, establishing a baseline for process validation.

| Reaction Step | Substrates | Key Reagents & Conditions | Expected Yield | Diastereomeric Ratio |

| Precursor Synthesis | Di-n-butyl tartrate | H₅IO₆, Et₂O, 0 °C to RT | 85 – 88% | N/A |

| Photocycloaddition | N -Vinylformamide + n-Butyl glyoxylate | 400 W Hg lamp, MeCN, 24 h | 40 – 50% | ~1:1 (cis:trans) |